Deanol bitartrate

Description

Propriétés

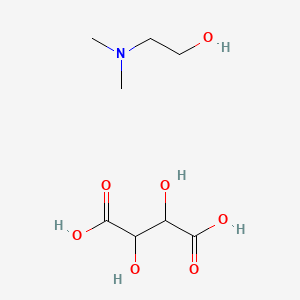

IUPAC Name |

(2R,3R)-2,3-dihydroxybutanedioic acid;2-(dimethylamino)ethanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H11NO.C4H6O6/c1-5(2)3-4-6;5-1(3(7)8)2(6)4(9)10/h6H,3-4H2,1-2H3;1-2,5-6H,(H,7,8)(H,9,10)/t;1-,2-/m.1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIEGYKVRCKDVKQ-LREBCSMRSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCO.C(C(C(=O)O)O)(C(=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)CCO.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40952332 |

Source

|

| Record name | 2-Dimethylaminoethanol bitartrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40952332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29870-28-8, 5988-51-2 |

Source

|

| Record name | Ethanol, 2-(dimethylamino)-, (2R,3R)-2,3-dihydroxybutanedioate (1:?) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29870-28-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dimethylaminoethanol bitartrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5988-51-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Deanol bitartrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005988512 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanol, 2-(dimethylamino)-, (2R,3R)-2,3-dihydroxybutanedioate (1:?) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Dimethylaminoethanol bitartrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40952332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2-hydroxyethyl)dimethylammonium hydrogen tartrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.281 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DEANOL BITARTRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D240J05W14 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Deanol Bitartrate: A Technical Guide to its Chemical and Physical Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deanol bitartrate, also known as N,N-Dimethylethanolamine bitartrate, is the salt form of deanol (Dimethylaminoethanol, DMAE) and tartaric acid.[1] Deanol is a naturally occurring compound found in small amounts in the brain and in certain foods like anchovies and sardines.[2] It is a structural analog of choline and is recognized as a precursor in the synthesis of the neurotransmitter acetylcholine.[3][4] This has led to its investigation for various applications in the pharmaceutical and cosmetic industries, including cognitive enhancement and topical skin-firming products.

This technical guide provides an in-depth overview of the core chemical and physical properties of this compound. It includes quantitative data, detailed experimental protocols for its characterization, and visualizations of its biochemical pathways and analytical workflows.

Chemical and Physical Properties

The fundamental properties of this compound are summarized below. As a salt, its properties are influenced by both the deanol base and the tartaric acid counterion.

| Property | Value | Source(s) |

| IUPAC Name | (2R,3R)-2,3-dihydroxybutanedioic acid;2-(dimethylamino)ethanol | [5][6] |

| Synonyms | DMAE Bitartrate, Deanol Tartrate, Dimethylaminoethanol Bitartrate | [5][7] |

| CAS Number | 5988-51-2, 29870-28-8 | [6] |

| Molecular Formula | C₈H₁₇NO₇ | [5][6][8] |

| Molecular Weight | 239.22 g/mol | [5][6][8] |

| Appearance | White or white crystalline powder | [1] |

| Melting Point | 109–113 °C | |

| Boiling Point | ~399.3 °C (estimated) | |

| Solubility | Very soluble in water (156 g/100 g at 25°C); Soluble in DMSO | |

| pH (10% aqueous solution) | 3.0 - 4.0 | |

| pKa | Deanol (base): ~9.23-9.3; Tartaric Acid: pKa1 ~2.98, pKa2 ~4.34 | [9][10][11] |

Chemical Structure and Stability

This compound is an organic salt formed by an acid-base reaction between the tertiary amine of deanol and one of the carboxylic acid groups of L-(+)-tartaric acid.[1] The resulting compound contains the dimethyl(2-hydroxyethyl)ammonium cation and the hydrogen tartrate (bitartrate) anion.

Stability: this compound is generally stable under recommended storage conditions (a cool, dry, dark place). A comparative study utilizing various physicochemical methods determined the stability profile of both deanol and this compound.[12] Such preformulation studies are critical to ensure the long-term stability of preparations containing the compound.[12][13]

Putative Mechanism of Action: Biochemical Pathways

Deanol's primary biochemical significance lies in its role as a precursor to choline, which is essential for the synthesis of the neurotransmitter acetylcholine and the membrane phospholipid, phosphatidylcholine.[3][14]

Acetylcholine Synthesis Pathway

While the direct conversion of deanol to acetylcholine in the brain is a subject of ongoing research, the prevailing hypothesis is that deanol, after crossing the blood-brain barrier, is methylated to form choline.[15] Choline is then taken up by cholinergic neurons via a high-affinity transporter and acetylated by Choline Acetyltransferase (ChAT) to form acetylcholine.[15][16]

Phosphatidylcholine Synthesis (CDP-Choline Pathway)

Choline derived from deanol also serves as a substrate for the CDP-choline pathway (Kennedy pathway), the primary mechanism for de novo phosphatidylcholine synthesis in mammalian cells.[17][18] Phosphatidylcholine is a critical structural component of cell membranes.

Experimental Protocols for Characterization

The characterization of this compound involves several analytical techniques to confirm its identity, purity, and thermal stability.[12]

Analytical Characterization Workflow

A logical workflow for the comprehensive analysis of a this compound sample involves a combination of spectroscopic and thermal analysis techniques.

Differential Scanning Calorimetry (DSC)

DSC is used to determine the melting point and thermal stability of this compound.

-

Objective: To measure the temperature and heat flow associated with thermal transitions.[19]

-

Instrumentation: A calibrated Differential Scanning Calorimeter (e.g., TA Instruments Q20 or similar).[20]

-

Methodology:

-

Sample Preparation: Accurately weigh 3–5 mg of this compound powder into a non-hermetically sealed aluminum pan. Crimp the lid, ensuring a pinhole is present to allow for the release of any volatiles.[20]

-

Instrument Setup: Place the sample pan in the DSC cell. An empty, sealed aluminum pan is used as a reference.

-

Thermal Program: Purge the cell with an inert gas (e.g., dry nitrogen) at a constant flow rate (e.g., 50 mL/min).[20] Equilibrate the sample at a temperature well below the expected melting point (e.g., 25°C).

-

Heating Scan: Ramp the temperature at a controlled rate (e.g., 10°C/min) to a temperature beyond the melting point (e.g., 200°C).[20]

-

Data Analysis: The melting point is determined from the resulting thermogram as the onset temperature of the endothermic melting peak. The area under the peak corresponds to the enthalpy of fusion.[2]

-

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the this compound molecule, providing a molecular "fingerprint".[21]

-

Objective: To obtain an infrared spectrum of the sample for structural elucidation and identification.

-

Instrumentation: An FTIR spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory.

-

Methodology:

-

Background Scan: Record a background spectrum of the clean, empty ATR crystal.

-

Sample Application: Place a small amount of this compound powder directly onto the ATR crystal. Ensure firm and uniform contact between the sample and the crystal surface using the instrument's pressure clamp.[21]

-

Sample Scan: Acquire the sample spectrum over a typical range of 4000–400 cm⁻¹. Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

Data Analysis: The final spectrum (background-subtracted) is analyzed for characteristic absorption bands. Key expected peaks include:

-

Broad O-H stretching (from hydroxyl and carboxylic acid groups): ~3500-3200 cm⁻¹

-

C-H stretching (from methyl and methylene groups): ~3000-2800 cm⁻¹

-

C=O stretching (from carboxylic acid): ~1730 cm⁻¹

-

N-H⁺ stretching (from the ammonium salt): ~2700-2400 cm⁻¹

-

C-O stretching (from alcohol and acid groups): ~1260-1050 cm⁻¹

-

-

Gas Chromatography-Mass Spectrometry (GC-MS)

Due to the low volatility and polar nature of this compound, a derivatization step is required prior to GC-MS analysis.[22][23]

-

Objective: To separate and identify deanol and tartaric acid, as well as any volatile impurities.

-

Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

-

Methodology:

-

Derivatization:

-

Accurately weigh the this compound sample into a reaction vial.

-

Evaporate any solvent to complete dryness.

-

Add a derivatizing agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), in a suitable solvent like pyridine or acetonitrile.[23]

-

Seal the vial and heat at a controlled temperature (e.g., 70°C) for a specified time (e.g., 30-60 minutes) to form volatile trimethylsilyl (TMS) derivatives of the hydroxyl and carboxyl groups.[22]

-

-

GC-MS Parameters:

-

Injection: Inject 1 µL of the derivatized sample into the GC inlet in splitless mode.

-

Column: Use a non-polar capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 µm).

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.0-1.5 mL/min).

-

Oven Program: Start at a low temperature (e.g., 50°C), hold for 2 minutes, then ramp at a controlled rate (e.g., 5-10°C/min) to a final temperature of ~280-300°C and hold.[24]

-

MS Parameters: Operate in electron ionization (EI) mode at 70 eV. Scan a mass range of m/z 50-550.

-

-

Data Analysis: Identify the peaks for derivatized deanol and tartaric acid by comparing their retention times and mass spectra to those of known standards and library databases (e.g., NIST).[24]

-

References

- 1. N,N-Dimethylethanolamine bitartrate - Wikipedia [en.wikipedia.org]

- 2. Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Deanol: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews [webmd.com]

- 4. caringsunshine.com [caringsunshine.com]

- 5. This compound | C8H17NO7 | CID 16212495 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 7. caringsunshine.com [caringsunshine.com]

- 8. This compound, DMAE | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 9. N,N-DIMETHYLETHANOLAMINE (DEANOL) - Ataman Kimya [atamanchemicals.com]

- 10. L-Tartaric Acid [drugfuture.com]

- 11. 2-(Dimethylamino)ethanol | C4H11NO | CID 7902 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Structural characterization and stability of dimethylaminoethanol and dimethylaminoethanol bitartrate for possible use in cosmetic firming - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Perturbations in choline metabolism cause neural tube defects in mouse embryos in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Dimethylaminoethanol (deanol) metabolism in rat brain and its effect on acetylcholine synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. m.youtube.com [m.youtube.com]

- 17. The Major Sites of Cellular Phospholipid Synthesis and Molecular Determinants of Fatty Acid and Lipid Head Group Specificity - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]

- 20. pubs.acs.org [pubs.acs.org]

- 21. mdpi.com [mdpi.com]

- 22. researchgate.net [researchgate.net]

- 23. Analysis of this compound DMAE (DEANOL Salt)- organicsal - Chromatography Forum [chromforum.org]

- 24. dergipark.org.tr [dergipark.org.tr]

Deanol Bitartrate's Neuronal Mechanism of Action: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Deanol bitartrate, also known as dimethylaminoethanol (DMAE) bitartrate, has long been investigated for its potential cognitive-enhancing effects. The predominant hypothesis centers on its role as a precursor to the neurotransmitter acetylcholine (ACh). However, the scientific literature presents a nuanced and at times conflicting picture of its precise mechanism of action within neuronal cells. This technical guide provides an in-depth examination of the current understanding of this compound's effects on cholinergic neurotransmission, its interaction with the blood-brain barrier, its incorporation into cellular membranes, and its potential antioxidant properties. Quantitative data from key studies are summarized, and detailed experimental protocols are provided to facilitate further research in this area.

The Cholinergic Hypothesis: A Precursor to Acetylcholine?

The primary proposed mechanism of action for deanol is its role as a precursor to choline, which is subsequently acetylated to form acetylcholine, a critical neurotransmitter for learning, memory, and attention.[1][2][3] Deanol is structurally similar to choline and can cross the blood-brain barrier.[3] However, the direct conversion of deanol to choline and a subsequent increase in brain acetylcholine levels remains a subject of debate.

Quantitative Data on Acetylcholine and Choline Levels

The following table summarizes key findings from studies that have quantitatively assessed the impact of deanol administration on choline and acetylcholine levels in the brain and plasma.

| Parameter | Species | Brain Region | Deanol Dose | Change in Choline Levels | Change in Acetylcholine Levels | Reference |

| Choline | Rat | Whole Brain | 550 mg/kg i.p. | Significant Increase | No significant change | [5] |

| Choline | Rat | Plasma | 550 mg/kg i.p. | Significant Increase | Not Measured | [5] |

| Acetylcholine | Mouse | Whole Brain | 33.3-3000 mg/kg i.p. | Not Measured | No significant increase | [4] |

| Acetylcholine | Rat | Whole Brain, Cortex, Striatum, Hippocampus | 550 mg/kg i.p. | Not Measured | No detectable elevation | [4] |

| Acetylcholine | Mouse | Striatum | 900 mg/kg i.p. | Not Measured | Selective Increase | [4] |

Interaction with the Blood-Brain Barrier and Choline Transport

A critical aspect of deanol's mechanism of action is its ability to cross the blood-brain barrier and its subsequent interaction with choline transport systems. Research indicates that deanol can indeed inhibit the transport of choline into the brain.

Quantitative Data on Choline Transport Inhibition

The following table presents quantitative data on the inhibition of choline uptake by deanol at the blood-brain barrier.

| Parameter | Value | Species | Method | Reference |

| Inhibition Constant (Kᵢ) for Choline Uptake | 159 µg | Rat | Intracarotid Administration | [1] |

| Michaelis Constant (Kₘ) for Choline Uptake | 442 µg | Rat | Intracarotid Administration | [1] |

These data suggest that deanol has a higher affinity for the choline transport mechanism than choline itself, potentially leading to a competitive inhibition of choline entry into the brain.[1] This finding may explain the observed lack of a significant increase in brain acetylcholine levels in some studies.

Incorporation into Phospholipids: An Alternative Pathway

An alternative or complementary mechanism of action for deanol involves its incorporation into phospholipids, which are essential components of neuronal cell membranes. This pathway suggests that deanol may influence membrane fluidity, signal transduction, and the integrity of neuronal cells. One proposed route is the methylation of deanol after its incorporation into phosphatidylethanolamine to form phosphatidylcholine.

Antioxidant Properties

Emerging research also points to the potential antioxidant properties of deanol. As an antioxidant, deanol may help protect neuronal cells from damage caused by reactive oxygen species, a factor implicated in neurodegenerative diseases. Further research is needed to quantify the in vivo antioxidant efficacy of deanol and its contribution to its overall effects on neuronal health.

Signaling Pathways and Experimental Workflows

To visually represent the complex interactions and experimental procedures discussed, the following diagrams have been generated using Graphviz.

Detailed Experimental Protocols

Measurement of Acetylcholine and Choline in Brain Tissue by HPLC with Electrochemical Detection (HPLC-ECD)

This protocol is adapted from methodologies described for the analysis of acetylcholine and choline in neuronal tissue.[6][7][8]

1. Materials and Reagents:

-

High-Performance Liquid Chromatography (HPLC) system with an electrochemical detector.

-

Analytical column (e.g., C18 reverse-phase).

-

Immobilized enzyme reactor column containing acetylcholinesterase (AChE) and choline oxidase (ChO).

-

Mobile phase (e.g., sodium phosphate buffer with a suitable ion-pairing reagent).

-

Perchloric acid.

-

Acetylcholine and choline standards.

-

Tissue homogenizer.

-

Centrifuge.

2. Procedure:

-

Sample Preparation:

-

Sacrifice the animal at the designated time point after this compound administration.

-

Rapidly dissect the brain region of interest on a cold plate.

-

Homogenize the tissue in ice-cold perchloric acid to precipitate proteins and prevent enzymatic degradation of acetylcholine.

-

Centrifuge the homogenate at high speed (e.g., 10,000 x g) at 4°C.

-

Filter the supernatant before injection into the HPLC system.

-

-

HPLC-ECD Analysis:

-

Equilibrate the HPLC system with the mobile phase.

-

Inject the prepared sample onto the analytical column.

-

The analytical column separates acetylcholine and choline.

-

The eluent then passes through the immobilized enzyme reactor. AChE hydrolyzes acetylcholine to choline and acetate. ChO then oxidizes all the choline to betaine and hydrogen peroxide.

-

The electrochemical detector measures the hydrogen peroxide produced, which is proportional to the amount of acetylcholine and choline in the sample.

-

-

Quantification:

-

Generate a standard curve using known concentrations of acetylcholine and choline standards.

-

Calculate the concentration of acetylcholine and choline in the brain tissue samples by comparing their peak areas to the standard curve.

-

Radioligand Binding Assay for Muscarinic Receptor Interaction

This protocol provides a general framework for assessing the binding of deanol or its metabolites to muscarinic acetylcholine receptors, adapted from standard radioligand binding assay procedures.[9][10][11][12]

1. Materials and Reagents:

-

Radioligand specific for the muscarinic receptor subtype of interest (e.g., [³H]N-methylscopolamine).

-

Cell membranes prepared from a cell line expressing the target muscarinic receptor or from brain tissue.

-

This compound or potential metabolites.

-

Assay buffer (e.g., Tris-HCl buffer).

-

Glass fiber filters.

-

Scintillation counter and scintillation fluid.

-

Filtration apparatus.

2. Procedure:

-

Incubation:

-

In a series of tubes, combine the cell membranes, radioligand at a fixed concentration, and varying concentrations of the unlabeled test compound (deanol or its metabolites).

-

Include tubes for total binding (only radioligand and membranes) and non-specific binding (radioligand, membranes, and a high concentration of a known muscarinic antagonist).

-

Incubate the mixture at a specific temperature for a time sufficient to reach equilibrium.

-

-

Filtration:

-

Rapidly filter the incubation mixture through glass fiber filters using a filtration apparatus. This separates the membrane-bound radioligand from the unbound radioligand.

-

Wash the filters quickly with ice-cold assay buffer to remove any remaining unbound radioligand.

-

-

Counting:

-

Place the filters in scintillation vials with scintillation fluid.

-

Measure the radioactivity on the filters using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the specific binding as a function of the logarithm of the competitor concentration.

-

Determine the IC₅₀ value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).

-

Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation.

-

Conclusion

The mechanism of action of this compound in neuronal cells is multifaceted and not yet fully elucidated. While the cholinergic precursor hypothesis is a primary focus, evidence suggests that its effects may be more complex, involving the modulation of choline transport at the blood-brain barrier, incorporation into neuronal membranes, and potential antioxidant activities. The conflicting data regarding its impact on brain acetylcholine levels highlight the need for further rigorous investigation. The experimental protocols and quantitative data presented in this guide are intended to provide a solid foundation for researchers to design and execute studies that will contribute to a more comprehensive understanding of this compound's neuronal effects. This knowledge is crucial for evaluating its therapeutic potential in cognitive and other neurological disorders.

References

- 1. Deanol acetamidobenzoate inhibits the blood-brain barrier transport of choline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Deanol: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews [webmd.com]

- 3. Introduction - NTP Developmental and Reproductive Toxicity Technical Report on the Prenatal Development Studies of Dimethylaminoethanol Bitartrate (CASRN 5988-51-2) in Sprague Dawley (Hsd:Sprague Dawley® SD®) Rats (Gavage Studies) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Is 2-dimethylaminoethanol (deanol) indeed a precursor of brain acetylcholine? A gas chromatographic evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Dimethylaminoethanol (deanol) metabolism in rat brain and its effect on acetylcholine synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Measurement of acetylcholine and choline in brain by HPLC with electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Simple determination of acetylcholine and choline within 4 min by HPLC-ECD and immobilized enzyme column in mice brain areas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Acetylcholine and choline in neuronal tissue measured by HPLC with electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. In vitro muscarinic receptor radioligand-binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. giffordbioscience.com [giffordbioscience.com]

- 12. Radioligand binding assay of M1-M5 muscarinic cholinergic receptor subtypes in human peripheral blood lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Historical Context of Deanol Bitartrate Research

This technical guide provides a comprehensive overview of the historical research surrounding this compound, also known as dimethylaminoethanol (DMAE) bitartrate. The focus is on its proposed mechanisms of action, early clinical investigations, and the evolution of scientific understanding regarding its role in neuropharmacology.

Early Research and the Cholinergic Hypothesis

Deanol first garnered significant scientific interest in the mid-20th century, with early research primarily focused on its potential as a central nervous system (CNS) stimulant and cognitive enhancer.[1] The prevailing hypothesis during this period was that deanol acts as a direct precursor to the neurotransmitter acetylcholine (ACh).[2] Choline is a direct precursor to acetylcholine, and deanol was thought to increase choline levels in the body.[3] This "cholinergic hypothesis" was based on deanol's structural similarity to choline. It was postulated that deanol could cross the blood-brain barrier, be methylated to form choline, and subsequently increase the synthesis of acetylcholine in the brain.[2]

This proposed mechanism of action led to the investigation of deanol for a variety of neurological and psychiatric conditions believed to be associated with cholinergic deficits. These included learning and behavioral problems in children, tardive dyskinesia, and age-related cognitive decline.[3][4] The prescription drug Deaner®, containing deanol p-acetamidobenzoate, was available in the United States for over two decades for the treatment of learning and behavioral issues in children before being withdrawn in 1983 as more effective alternatives became available.[4]

Investigational Use in Tardive Dyskinesia

Tardive dyskinesia, a movement disorder often caused by long-term use of antipsychotic medications, was a significant area of clinical research for deanol in the 1970s. The rationale was that by increasing acetylcholine levels, deanol could counteract the dopamine receptor supersensitivity thought to underlie the condition. However, clinical trial results were largely inconsistent.

A 1978 double-blind, placebo-controlled crossover trial involving 14 patients with tardive dyskinesia administered 2.0 g/day of deanol acetamidobenzoate for four weeks. While patients' conditions improved from baseline, there was no significant distinction between the effects of deanol and the placebo.[5] In contrast, a 1981 study with 33 patients showed a significant reduction in abnormal movements in the group receiving 2 g of deanol per day after 30 days.[6] Other studies, however, failed to demonstrate the effectiveness of deanol in alleviating tardive dyskinesia and, in some cases, reported a worsening of schizophrenic symptoms.[7][8]

| Clinical Trial Summary: Deanol in Tardive Dyskinesia | ||||

| Study | Number of Patients | Dosage | Duration | Key Findings |

| Penovich et al. (1978)[5] | 14 | 2.0 g/day deanol acetamidobenzoate | 4 weeks | Improvement from baseline, but no significant difference from placebo. |

| George et al. (1981)[6] | 33 (11 on 2g deanol) | 1 g/day or 2 g/day deanol | 30 days | Significant reduction in movements for the 2 g/day group. |

| de Montigny et al. (1979)[7] | Not specified | Up to 1.5 g/day deanol acetamidobenzoate | 3 weeks | Failed to alleviate dyskinetic movements; tendency for increased schizophrenic symptoms. |

| Jus et al. (1978)[8] | 29 | Not specified | 8 weeks | No statistically significant improvement in tardive dyskinesia. |

| Stafford & Fann (1977)[9] | 29 | Varied | 5 to 30 days | Pronounced to moderate improvement in 16 patients, insignificant in 13. |

| Bockenheimer & Lucius (1976)[10] | 20 (11 evaluated) | Not specified | Not specified | Some therapeutic effect in a subset of patients (significant improvement in oral hyperkinesia). |

Research in Minimal Brain Dysfunction (ADHD)

Deanol was also investigated for the treatment of what was then termed "minimal brain dysfunction," now known as Attention-Deficit/Hyperactivity Disorder (ADHD). A 1975 double-blind study involving 74 children compared deanol, methylphenidate, and a placebo over a three-month period. The study used a maintenance dose of 500 mg of deanol daily. The results indicated that both deanol and methylphenidate showed significant improvements on a number of psychometric tests compared to the placebo.[11] However, the evidence for deanol's efficacy in this area remained limited and not consistently replicated, leading to its eventual decline in use for this indication.

| Clinical Trial Summary: Deanol in Minimal Brain Dysfunction (ADHD) | ||||

| Study | Number of Patients | Dosage | Duration | Key Findings |

| Lewis & Young (1975)[11] | 74 | 500 mg/day deanol | 3 months | Significant improvement in performance on a number of psychometric tests compared to placebo. |

The Evolving Understanding of Deanol's Mechanism of Action

Later research in the late 1970s and 1980s began to challenge the original, straightforward hypothesis that deanol is a direct precursor to brain acetylcholine. Studies using more advanced analytical techniques, such as combined gas chromatography-mass spectrometry, revealed a more complex picture.

One significant study in 1979 found that while deanol was rapidly taken up by rat brain synaptosomes, it was neither methylated to choline nor acetylated to form acetylcholine in vitro.[12] Furthermore, while deanol administration in rats did increase the concentration of choline in the plasma and brain, it did not alter the concentration of acetylcholine in the brain.[12] This suggested that deanol's effects might not be due to direct conversion to acetylcholine.

Further research indicated that deanol could act as a competitive inhibitor of high-affinity choline transport, which could paradoxically reduce the synthesis of acetylcholine from choline.[12] Another study from 1978 demonstrated that deanol administration elevated blood choline levels but also suppressed choline uptake into the brain.[13] The affinity of the choline transport carrier for deanol was found to be at least as great as its affinity for choline itself.[13] These findings helped to explain the discrepant results from earlier clinical trials.

A 1981 study in mice suggested that deanol increases blood choline concentration by inhibiting its metabolism in peripheral tissues, causing free choline to accumulate in the blood and subsequently enter the brain.[14]

The following diagrams illustrate the initial proposed signaling pathway and a revised, more complex representation based on later findings.

References

- 1. Deanol (deaner) a new cerebral stimulant for the treatment of neurasthenia and mild depression: a preliminary report - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. caringsunshine.com [caringsunshine.com]

- 3. Deanol: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews [webmd.com]

- 4. Introduction - NTP Developmental and Reproductive Toxicity Technical Report on the Prenatal Development Studies of Dimethylaminoethanol Bitartrate (CASRN 5988-51-2) in Sprague Dawley (Hsd:Sprague Dawley® SD®) Rats (Gavage Studies) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Double-blind evaluation of deanol in tardive dyskinesia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Double blind controlled trial of deanol in tardive dyskinesia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Ineffectiveness of deanol in tardive dyskinesia: a placebo controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Deanol, lithium and placebo in the treatment of tardive dyskinesia. A double-blind crossover study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Deanol acetamidobenzoate (Deaner) in tardive dyskinesia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. [Deanol in tardive dyskinesia: a double-blind study (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Deanol and methylphenidate in minimal brain dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Dimethylaminoethanol (deanol) metabolism in rat brain and its effect on acetylcholine synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Deanol acetamidobenzoate inhibits the blood-brain barrier transport of choline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Deanol affects choline metabolism in peripheral tissues of mice - PubMed [pubmed.ncbi.nlm.nih.gov]

Deanol Bitartrate as a Precursor to Acetylcholine: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Deanol, also known as dimethylaminoethanol (DMAE), has been a subject of scientific inquiry for decades, primarily for its potential role as a precursor to the neurotransmitter acetylcholine (ACh). The hypothesis that deanol supplementation could increase brain ACh levels has positioned it as a candidate for cognitive enhancement and the treatment of cholinergic deficit disorders. This technical guide provides an in-depth review of the core scientific literature surrounding deanol bitartrate, focusing on its proposed mechanism of action, the experimental evidence evaluating its efficacy as an ACh precursor, and the detailed methodologies employed in these seminal studies. We present a critical analysis of the existing data, including conflicting findings, and summarize quantitative results in structured tables for comparative evaluation. Furthermore, this guide illustrates the key biochemical pathways and experimental workflows using Graphviz diagrams to provide a clear and concise visual representation of the scientific concepts.

Introduction

Acetylcholine is a critical neurotransmitter in both the central and peripheral nervous systems, playing a pivotal role in a myriad of physiological functions including muscle contraction, autonomic regulation, and higher cognitive processes such as learning and memory. A decline in cholinergic neurotransmission is a well-established hallmark of several neurodegenerative diseases, most notably Alzheimer's disease. Consequently, strategies to augment brain ACh levels have been a cornerstone of therapeutic development in this area.

This compound has been investigated as a potential pro-drug for acetylcholine.[1][2][3] The rationale is based on its structural similarity to choline, the immediate precursor to acetylcholine. It is hypothesized that deanol can cross the blood-brain barrier, be methylated to form choline, and subsequently be acetylated by choline acetyltransferase (ChAT) to produce acetylcholine.[1] This proposed pathway has led to the exploration of deanol for conditions such as attention deficit-hyperactivity disorder (ADHD), Alzheimer's disease, and tardive dyskinesia.[1][4] However, the scientific evidence supporting this direct precursor role is contentious, with several studies challenging its efficacy and proposing alternative mechanisms of action.[5][6][7] This whitepaper aims to provide a comprehensive technical overview of the scientific evidence to date.

The Proposed Biochemical Pathway: From Deanol to Acetylcholine

The primary hypothesis for deanol's mechanism of action is its conversion to acetylcholine in the brain. This proposed metabolic pathway involves two key enzymatic steps following its transport across the blood-brain barrier.

Figure 1: Proposed metabolic pathway of deanol to acetylcholine.

Experimental Evidence: In Vivo Studies on Brain Acetylcholine Levels

A critical evaluation of deanol's role as an acetylcholine precursor necessitates a review of in vivo studies that have directly measured brain ACh levels following deanol administration. The evidence, however, is conflicting.

Studies Reporting No Significant Increase in Brain Acetylcholine

A significant body of research from the late 1970s and early 1980s failed to demonstrate a consistent and significant increase in brain acetylcholine levels following systemic administration of deanol in rodents.

| Study (Year) | Animal Model | Deanol Dose & Route | Brain Region(s) Analyzed | Key Findings on Acetylcholine Levels |

| Jope & Jenden (1977)[5] | Mouse | 33.3-3000 mg/kg i.p. | Whole brain | No increase in whole brain acetylcholine levels at any dose or time point (1-30 minutes) post-administration. A selective increase was noted in the striatum only at a very high dose (900 mg/kg). |

| Jope & Jenden (1977)[5] | Rat | 550 mg/kg i.p. | Whole brain, cortex, striatum, hippocampus | No detectable elevation in acetylcholine levels in any of the analyzed brain regions 15 minutes post-administration. |

| Jenden et al. (1979)[6] | Rat | [2H6]deanol (dose not specified) | Brain | Did not alter the concentration of acetylcholine in the brain, although it did significantly increase brain choline levels. |

Studies Suggesting an Indirect Effect on Choline Homeostasis

While the direct precursor theory is weakly supported, some evidence suggests that deanol may indirectly influence brain choline levels, which could, in turn, affect acetylcholine synthesis under certain conditions.

| Study (Year) | Animal Model | Deanol Dose & Route | Tissues Analyzed | Key Findings on Choline Metabolism |

| Haubrich et al. (1981)[6] | Mouse | Dose not specified | Blood, Kidneys, Liver | Increased the concentration and turnover rate of free choline in the blood. It also increased choline concentration in the kidneys and inhibited choline oxidation and phosphorylation in peripheral tissues. |

| Wood & Peloquin (1982)[8] | Rat | Dose not specified | Central Nervous System (CNS) | Elevated choline levels in the CNS. In the hippocampus, this was accompanied by an increase in acetylcholine levels. However, this coupling was not observed in the striatum or parietal cortex. |

Alternative Mechanisms of Action

The inconsistencies in the experimental data have led to the proposal of alternative mechanisms through which deanol might exert its effects on the cholinergic system.

Inhibition of Choline Transport at the Blood-Brain Barrier

Contradicting the initial hypothesis, some research indicates that deanol may actually compete with choline for transport across the blood-brain barrier.

Figure 2: Deanol's competitive inhibition of choline transport at the BBB.

One study demonstrated that deanol has a high affinity for the choline carrier mechanism at the blood-brain barrier, with an inhibition constant lower than the Michaelis constant for choline itself.[7] This suggests that deanol could competitively inhibit the transport of choline into the brain, which would counteract any potential increase in acetylcholine synthesis.[7]

Inhibition of Peripheral Choline Metabolism

An alternative hypothesis that reconciles the observation of increased plasma choline with a lack of increased brain acetylcholine is that deanol inhibits the metabolism of choline in peripheral tissues.[6]

Figure 3: Inhibition of peripheral choline metabolism by deanol.

By inhibiting enzymes such as choline kinase and choline oxidase in tissues like the liver and kidneys, deanol could reduce the peripheral clearance of choline, leading to an elevation in plasma choline concentrations.[6] This increased plasma choline could then be available for transport into the brain.

Experimental Protocols

The following sections detail the methodologies employed in key studies investigating the effects of deanol on acetylcholine and choline levels.

Animal Models and Drug Administration

-

Species: Male Sprague-Dawley rats and male Swiss-Webster mice were commonly used.

-

Housing: Animals were typically housed under standard laboratory conditions with ad libitum access to food and water.

-

Drug Preparation: this compound was dissolved in saline or water for injection.

-

Administration: Intraperitoneal (i.p.) injection was a frequent route of administration, with doses ranging from 33.3 mg/kg to as high as 3000 mg/kg in dose-response studies.[5] Oral (p.o.) administration has also been used.[6]

Tissue Collection and Preparation

-

Euthanasia: Animals were sacrificed by decapitation or focused microwave irradiation to prevent post-mortem changes in brain metabolite levels.

-

Brain Dissection: Whole brains or specific regions (cortex, striatum, hippocampus) were rapidly dissected on a cold plate.

-

Homogenization: Brain tissue was homogenized in a suitable solvent, such as a mixture of acetonitrile and formic acid, to extract choline and acetylcholine.

-

Internal Standards: Isotopically labeled internal standards (e.g., [2H6]deanol, [2H4]choline, [2H9]acetylcholine) were added to the samples to allow for accurate quantification.

Analytical Methodology: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds.

Figure 4: General experimental workflow for GC-MS analysis.

-

Derivatization: Choline and acetylcholine are quaternary amines and are not volatile. Therefore, they were often derivatized before GC-MS analysis. A common method was N-demethylation followed by propionylation.

-

Gas Chromatography:

-

Column: A packed column with a stationary phase like OV-17 or a capillary column was used for separation.

-

Carrier Gas: Helium was typically used as the carrier gas.

-

Temperature Program: A temperature gradient was employed to ensure the separation of the analytes.

-

-

Mass Spectrometry:

-

Ionization: Electron impact (EI) or chemical ionization (CI) was used to ionize the derivatized analytes.

-

Detection: Selected ion monitoring (SIM) was used to detect and quantify specific fragment ions of the analytes and their isotopically labeled internal standards, providing high specificity and sensitivity.

-

Conclusion

The available scientific evidence does not strongly support the hypothesis that this compound acts as a direct and efficient precursor to acetylcholine in the brain. While some early reports were promising, more rigorous studies utilizing advanced analytical techniques like GC-MS have largely failed to demonstrate a consistent and significant increase in brain acetylcholine levels following deanol administration.

The more plausible mechanisms of action for deanol's effects on the cholinergic system appear to be indirect. The inhibition of peripheral choline metabolism, leading to an increase in plasma choline, is a compelling alternative hypothesis. However, the finding that deanol may also competitively inhibit choline transport at the blood-brain barrier complicates this picture and suggests that any increase in plasma choline may not necessarily translate to increased brain choline and acetylcholine.

For drug development professionals, these findings underscore the importance of thoroughly investigating the pharmacokinetics and central nervous system penetration of any proposed pro-drug. The case of deanol serves as a critical reminder that structural similarity to an endogenous precursor does not guarantee effective conversion and target engagement in the brain. Future research in this area should focus on clarifying the complex interplay between deanol, choline transporters, and peripheral choline metabolism to fully elucidate its pharmacological profile.

References

- 1. Deanol: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews [webmd.com]

- 2. Simultaneous measurement of acetylcholine and choline in brain by pyrolysis-gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Perturbations in choline metabolism cause neural tube defects in mouse embryos in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Senile dementia: treatment with deanol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Dimethylaminoethanol (deanol) metabolism in rat brain and its effect on acetylcholine synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Deanol affects choline metabolism in peripheral tissues of mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Deanol acetamidobenzoate inhibits the blood-brain barrier transport of choline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Increases in choline levels in rat brain elicited by meclofenoxate - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Pharmacokinetics of Deanol Bitartrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Deanol bitartrate, the salt form of 2-(dimethylamino)ethanol (DMAE), has a history of use in managing various central nervous system disorders and is now commonly found in dietary supplements aimed at enhancing cognitive function.[1][2] Its structural similarity to choline, an essential nutrient and precursor to the neurotransmitter acetylcholine, has been the primary driver of its scientific interest.[1][3] This technical guide provides a comprehensive overview of the current understanding of the pharmacokinetics and metabolism of deanol, with a focus on quantitative data and experimental methodologies.

Absorption, Distribution, Metabolism, and Excretion (ADME)

The pharmacokinetic profile of deanol has been investigated in both animal models and humans, although comprehensive data, particularly for the bitartrate salt, remains limited.[1]

Absorption: Following oral administration, deanol is absorbed and rapidly transported to the liver.[4]

Distribution: Deanol is distributed throughout the body. It is hypothesized to cross the blood-brain barrier, which is central to its proposed mechanism of action.[3][5] Following intravenous administration in rats, deanol has been detected in the brain.[4]

Metabolism: The metabolism of deanol is a key aspect of its pharmacological activity. It is believed to undergo methylation to form choline.[1] However, the extent to which this occurs and its direct incorporation into acetylcholine is not fully understood.[1][5] In vitro studies using rat brain synaptosomes showed that while deanol was rapidly taken up, it was not directly methylated or acetylated within the synaptosomes.[5] Instead, deanol appears to increase choline concentrations in the plasma and brain, potentially by inhibiting choline metabolism in peripheral tissues.[5][6] This elevation of free choline in the blood may then become available for uptake by the brain to stimulate cholinergic receptors.[6] Deanol is also metabolized via the phospholipid cycle, leading to the production of phosphoryldimethylethanolamine and glycerophosphatidylcholine.[1] In male Wistar rats, deanol was rapidly oxidized to its N-oxide, which was identified as the primary urinary metabolite.[4] Another proposed metabolic pathway involves demethylation to ethanolamine.[4]

Excretion: Excretion of deanol and its metabolites occurs primarily through urine.[1][4] In humans, following a 1 g intravenous injection of DMAE, 33% of the dose was excreted unchanged in the urine.[2][4] In male Wistar rats, only a small percentage of an intravenous dose was recovered in the plasma shortly after administration, with 33% of the administered dose eliminated in the urine within 24 hours.[1]

Quantitative Pharmacokinetic Data

The following table summarizes the available quantitative data on the pharmacokinetics of deanol from various studies.

| Species | Dose & Route | Parameter | Value | Reference |

| Human | 1 g (10 mmol) DMAE, IV | Urinary Excretion (unchanged) | 33% of dose | [2][4] |

| Male Wistar Rat | 11 mg/kg (120 µmol/kg) [¹⁴C]DMAE, IV | Plasma Concentration (6 min post-dose) | 0.16% of administered dose | [1] |

| Male Wistar Rat | 30 mg/kg (120 µmol/kg) Cyprodenate, IV | Plasma Concentration (6 min post-dose) | 0.2% of administered dose | [1] |

| Male Wistar Rat | Not specified | Urinary Excretion (24 hours) | 33% of administered dose | [1] |

| Male Mouse | 300 mg/kg (3.30 mmol/kg) DMAE, IP | Plasma Concentration (approx. 10 min post-dose) | ~280 nmol/g (~25.2 µg/g) | [4] |

| Male Rat | 30 mg/kg (0.13 mmol/kg) [¹⁴C]Cyprodenate, IV | Distribution (5 min post-dose) | Liver: 2.41%, Brain: 1.30%, Plasma: 0.20% of dose | [4] |

Key Experimental Methodologies

Detailed experimental protocols are crucial for the interpretation and replication of scientific findings. Below are summaries of methodologies employed in key studies on deanol pharmacokinetics and metabolism.

In Vitro Metabolism and Uptake in Rat Brain Synaptosomes

-

Objective: To measure the metabolism of deanol and its effect on acetylcholine concentration in vitro.

-

Methodology:

-

Synaptosome Preparation: Rat brain synaptosomes were prepared.

-

Incubation: Synaptosomes were incubated with deuterated deanol ([²H₆]deanol).

-

Analysis: Combined gas chromatography-mass spectrometry (GC-MS) was used to measure the levels of [²H₆]deanol, its potential metabolites (methylated or acetylated forms), and acetylcholine.

-

Inhibition Assay: The study also investigated the effect of [²H₆]deanol on the high-affinity transport of deuterated choline ([²H₄]choline) and the subsequent synthesis of [²H₄]acetylcholine.[5]

-

In Vivo Pharmacokinetics and Metabolism in Rats

-

Objective: To determine the presence of deanol in the brain and its effect on choline and acetylcholine concentrations in vivo.

-

Methodology:

-

Animal Dosing: Rats were administered [²H₆]deanol either intraperitoneally (i.p.) or orally (p.o.).

-

Tissue Collection: At various time points, plasma and brain tissue were collected.

-

Analysis: GC-MS was used to measure the concentrations of [²H₆]deanol, choline, and acetylcholine in the collected samples.

-

Pharmacological Challenges: In some experiments, rats were also treated with atropine (to stimulate acetylcholine turnover) or hemicholinium-3 (to inhibit high-affinity choline transport) to further investigate the effects of deanol on acetylcholine synthesis.[5]

-

Disposition Studies in Rodents

-

Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) of DMAE and choline.

-

Methodology:

-

Animal Dosing: Wistar Han rats and B6C3F1 mice received a single gavage or intravenous (IV) administration of [¹⁴C]DMAE at different doses.

-

Sample Collection: Urine, feces, and exhaled CO₂ were collected over time.

-

Analysis: The amount of radioactivity in the collected samples was measured to determine the routes and extent of excretion.[3]

-

Visualizing the Pathways and Processes

Diagrams can aid in understanding the complex biological processes involved in the pharmacokinetics and metabolism of deanol.

Caption: Proposed metabolic pathway of this compound.

Caption: A typical experimental workflow for a pharmacokinetic study.

Conclusion

The pharmacokinetics of this compound are complex and not yet fully elucidated. While it is understood to be a precursor to choline and is thought to influence central cholinergic systems, the precise mechanisms of its action are still under investigation. The available data suggests that deanol increases choline levels in the brain, likely through the inhibition of peripheral choline metabolism rather than direct conversion in the brain. For drug development professionals, a thorough understanding of its ADME profile, including its metabolic fate and potential for drug interactions, is critical for the design of future studies and the development of novel therapeutics targeting the cholinergic system. Further research with robust and detailed experimental designs is necessary to fill the existing gaps in our knowledge of deanol's pharmacokinetics and to fully realize its therapeutic potential.

References

- 1. Introduction - NTP Developmental and Reproductive Toxicity Technical Report on the Prenatal Development Studies of Dimethylaminoethanol Bitartrate (CASRN 5988-51-2) in Sprague Dawley (Hsd:Sprague Dawley® SD®) Rats (Gavage Studies) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. DMAE | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 3. Comparative disposition of dimethylaminoethanol and choline in rats and mice following oral or intravenous administration - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2-(Dimethylamino)ethanol | C4H11NO | CID 7902 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Dimethylaminoethanol (deanol) metabolism in rat brain and its effect on acetylcholine synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Deanol affects choline metabolism in peripheral tissues of mice - PubMed [pubmed.ncbi.nlm.nih.gov]

Early Studies on Deanol Bitartrate and Cognitive Function: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Deanol bitartrate, also known as 2-(dimethylamino)ethanol bitartrate, emerged in the mid-20th century as a compound with purported cognitive-enhancing effects. Early research, primarily conducted from the 1950s through the 1970s, investigated its potential in treating a range of conditions, from learning and behavioral disorders in children to cognitive decline in the elderly. The prevailing hypothesis for its mechanism of action centered on its role as a precursor to the neurotransmitter acetylcholine, a key modulator of learning and memory. This technical guide provides a comprehensive overview of these seminal studies, detailing experimental protocols, summarizing key findings, and illustrating the proposed biochemical pathways. While the initial enthusiasm for deanol has been tempered by mixed clinical results and a more nuanced understanding of its pharmacology, a review of this early work offers valuable insights into the historical development of cognitive enhancers and the enduring focus on cholinergic pathways in neuropharmacology.

Proposed Mechanism of Action: The Cholinergic Precursor Hypothesis

The primary hypothesis underlying the early investigation of this compound was its potential to increase the synthesis of acetylcholine (ACh) in the brain.[1] Deanol is structurally similar to choline, the direct precursor to ACh. The theory posited that deanol, being a smaller and potentially more lipid-soluble molecule, could more readily cross the blood-brain barrier than choline itself. Once in the central nervous system, it was believed to be methylated to form choline, thereby increasing the substrate available for the enzyme choline acetyltransferase (ChAT) to synthesize ACh.[2][3]

However, it is crucial to note that this proposed mechanism has been a subject of debate. Some preclinical studies in the 1970s failed to demonstrate a significant increase in brain acetylcholine levels following deanol administration, leading to questions about its role as a direct and efficient precursor in vivo.[4]

Signaling Pathway: Acetylcholine Synthesis

The synthesis of acetylcholine is a fundamental process in cholinergic neurons. It involves the enzymatic transfer of an acetyl group from acetyl-CoA to choline.

Early Clinical Studies on Cognitive Function

The 1970s saw a number of clinical investigations into the efficacy of this compound for various cognitive and behavioral conditions. These studies, while pioneering, often had methodological limitations by modern standards, such as smaller sample sizes and less sophisticated diagnostic criteria.

Deanol in Children with Learning and Behavior Disorders

One of the most cited early studies was conducted by Lewis and colleagues in 1975, which compared the effects of deanol, methylphenidate (a stimulant), and a placebo in children with "minimal brain dysfunction," a precursor to the modern diagnosis of Attention-Deficit/Hyperactivity Disorder (ADHD).[5]

-

Study Design: Double-blind, placebo-controlled, parallel-group trial.[5]

-

Participants: 74 children referred for learning and behavioral problems, many with hyperactivity.[5]

-

Duration: 12 weeks.[5]

-

Interventions:

-

Outcome Measures: A battery of psychometric tests and behavior rating forms were administered before and after the treatment period.[5]

| Outcome Category | Deanol Group | Methylphenidate Group | Placebo Group |

| Psychometric Tests | Significant improvement on several tests.[5] | Significant improvement on several tests, with a slightly different pattern of change compared to deanol.[5] | Not specified, but both active drugs showed significant improvement over baseline. |

| Behavior Ratings | Significant improvement.[5] | Significant improvement.[5] | Not specified. |

| Reaction Time | Significant improvement.[5] | Significant improvement.[5] | Not specified. |

Note: Specific quantitative data from the psychometric tests and rating scales are not available in the abstract.

References

- 1. Critical review of clinical trials in senile dementia--II - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The effects of deanol on cognitive performance and electrophysiology in elderly humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Senile dementia: treatment with deanol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Deanol and methylphenidate in minimal brain dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]

Deanol Bitartrate: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility and stability of deanol bitartrate. The information is curated for researchers, scientists, and professionals involved in drug development and formulation. This document summarizes key quantitative data, outlines experimental protocols, and visualizes relevant biological pathways to facilitate a deeper understanding of this compound's physicochemical properties.

Quantitative Solubility Data

This compound exhibits significant solubility in aqueous solutions and some polar organic solvents. The available quantitative and qualitative solubility data are summarized in the table below for easy reference and comparison.

| Solvent | Temperature (°C) | Solubility | Notes |

| Water | 25 | 156 g / 100 g | Very soluble. |

| Water | 25 | 1,000,000 mg/L (equivalent to 100 g / 100 mL) | Estimated value.[1] |

| Water | Not Specified | Soluble | General qualitative description.[2] |

| Water | Not Specified | Slightly soluble | Contradictory qualitative description.[3] |

| DMSO | Not Specified | Soluble | [4] |

| Methanol (heated) | Not Specified | Slightly soluble | [3] |

Stability Profile

Storage Recommendations: For long-term storage (months to years), it is recommended to store this compound in a dry, dark environment at -20°C. For short-term storage (days to weeks), conditions of 0-4°C are suitable.[4] A shelf life of over three years is suggested if stored properly.[4] Commercially available this compound is stable enough for a few weeks during standard shipping and customs procedures at ambient temperatures.[4]

Physicochemical Stability Studies: A key study by Clares et al. (2010) investigated the stability of deanol and this compound for cosmetic applications. This research utilized several analytical techniques to compare the free base and the salt form, both alone and in solution, at different temperatures.[5][6] The methodologies employed included:

-

Differential Scanning Calorimetry (DSC): To analyze thermal transitions and decomposition.

-

Ultraviolet and Infrared Spectroscopy (UV-Vis & IR): To detect changes in chemical structure.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: To characterize the molecular structure and identify potential degradation products.[5][6]

While the detailed quantitative results of this study require access to the full-text publication, the abstracts indicate a comprehensive approach to stability characterization.

Experimental Protocols

Detailed, validated experimental protocols for this compound are not extensively published. However, based on the available literature, this section outlines the general methodologies for key experiments.

Solubility Determination

A standard shake-flask method can be employed to determine the equilibrium solubility of this compound in various solvents at different temperatures.

Workflow for Solubility Determination:

Caption: A generalized workflow for determining the solubility of this compound.

Stability-Indicating HPLC Method

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential for accurately quantifying the degradation of this compound and separating it from any potential degradation products. While a specific validated method for the bitartrate salt is not detailed in the available literature, a general approach based on methods for similar compounds can be described.

Forced Degradation Study Protocol: To develop a stability-indicating method, forced degradation studies are necessary.[7] This involves subjecting this compound solutions to various stress conditions to generate potential degradation products.

Logical Flow for Forced Degradation:

Caption: A logical workflow for conducting forced degradation studies on this compound.

General HPLC Method Parameters: Based on methods for similar amine-containing compounds and tartrate salts, a reverse-phase HPLC method would be a suitable starting point.

-

Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase: A gradient or isocratic elution with a mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol).

-

Detection: UV detection is challenging as deanol lacks a strong chromophore. Derivatization or alternative detection methods like mass spectrometry (MS) or charged aerosol detection (CAD) may be necessary for high sensitivity and specificity.[8]

-

Flow Rate: Typically 1.0 mL/min.

-

Temperature: Ambient or controlled (e.g., 30°C).

Signaling Pathway

Deanol is widely recognized as a precursor to the neurotransmitter acetylcholine.[4] However, the precise mechanism and efficiency of its conversion, particularly within the central nervous system, are subjects of ongoing scientific discussion. The proposed pathway involves the conversion of deanol to choline, which is then acetylated to form acetylcholine.

Some studies suggest that deanol is not directly methylated to choline within the brain but rather increases the systemic levels of choline in the plasma, which can then be transported into the brain.[5][9] It has also been proposed that deanol may competitively inhibit the transport of choline across the blood-brain barrier.[10]

The following diagram illustrates the proposed, albeit debated, metabolic pathway of deanol to acetylcholine.

Caption: The proposed metabolic pathway of deanol to acetylcholine, highlighting the conversion to choline and subsequent synthesis within the neuron.

References

- 1. Comparative disposition of dimethylaminoethanol and choline in rats and mice following oral or intravenous administration - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. N,N-Dimethylethanolamine bitartrate - Wikipedia [en.wikipedia.org]

- 4. Deanol: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews [webmd.com]

- 5. Dimethylaminoethanol (deanol) metabolism in rat brain and its effect on acetylcholine synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Structural characterization and stability of dimethylaminoethanol and dimethylaminoethanol bitartrate for possible use in cosmetic firming - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 8. researchgate.net [researchgate.net]

- 9. Deanol affects choline metabolism in peripheral tissues of mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Deanol acetamidobenzoate inhibits the blood-brain barrier transport of choline - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Development of Deanol Bitartrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deanol bitartrate, a salt of 2-(dimethylamino)ethanol (DMAE), has a multifaceted history, transitioning from a prescription medication to a widely available dietary supplement and cosmetic ingredient. This technical guide provides an in-depth overview of the discovery, development, and scientific understanding of this compound, with a focus on its proposed mechanisms of action, clinical evaluation, and the experimental methodologies employed in its study.

Discovery and Early Development

Deanol was first introduced as a prescription drug in the 1950s under the brand name Deaner® (a p-acetamidobenzoate salt of deanol) by Riker Laboratories.[1] It was primarily prescribed for the management of learning and behavioral problems in children, then referred to as "minimal brain dysfunction," which is now more commonly known as Attention Deficit Hyperactivity Disorder (ADHD).[1][2] The initial hypothesis for its mechanism of action centered on its role as a precursor to the neurotransmitter acetylcholine, suggesting that it could enhance cholinergic function in the brain.[1][2] However, this proposed mechanism has been a subject of scientific debate over the years.[3][4]

The bitartrate salt of deanol was developed to improve the stability and formulation of the compound.[5] this compound is a white, crystalline powder that is soluble in water.[6] In 1983, Deaner® was withdrawn from the market in the United States, not due to safety concerns, but because the manufacturer did not provide the additional evidence of efficacy required by the FDA's then-new drug regulations. Following its withdrawal as a prescription drug, this compound became available as a dietary supplement, marketed for cognitive enhancement, and as an active ingredient in cosmetic formulations for its purported skin-firming effects.[1][7]

Mechanism of Action: The Cholinergic Hypothesis and Beyond

The primary hypothesis for the biological activity of deanol revolves around its structural similarity to choline and its potential role in the cholinergic system.[1]

The Acetylcholine Precursor Theory

The prevailing theory for many years was that deanol, after crossing the blood-brain barrier, is converted to choline and subsequently synthesized into acetylcholine, a key neurotransmitter involved in memory, learning, and muscle contraction.[1] This proposed pathway is illustrated below.

digraph "Deanol to Acetylcholine Pathway" {

graph [rankdir="LR", splines=true, overlap=false, nodesep=0.5, fontname="Arial", fontsize=12];

node [shape=box, style="filled", fontname="Arial", fontsize=10, margin=0.1];

edge [fontname="Arial", fontsize=10];

Deanol [label="this compound\n(Oral Administration)", fillcolor="#4285F4", fontcolor="#FFFFFF"];

GI_Tract [label="Gastrointestinal\nTract", fillcolor="#F1F3F4", fontcolor="#202124"];

Bloodstream [label="Bloodstream", fillcolor="#F1F3F4", fontcolor="#202124"];

BBB [label="Blood-Brain\nBarrier", fillcolor="#FBBC05", fontcolor="#202124"];

Brain [label="Brain", fillcolor="#F1F3F4", fontcolor="#202124"];

Choline [label="Choline", fillcolor="#34A853", fontcolor="#FFFFFF"];

Acetyl_CoA [label="Acetyl-CoA", fillcolor="#34A853", fontcolor="#FFFFFF"];

ACh [label="Acetylcholine", fillcolor="#EA4335", fontcolor="#FFFFFF"];

Cholinergic_Neuron [label="Cholinergic\nNeuron", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

Deanol -> GI_Tract [label="Absorption"];

GI_Tract -> Bloodstream;

Bloodstream -> BBB;

BBB -> Brain [label="Transport"];

Brain -> Choline [label="Proposed\nConversion"];

Acetyl_CoA -> ACh [label="Choline\nAcetyltransferase", arrowhead="vee"];

Choline -> ACh [arrowhead="vee"];

ACh -> Cholinergic_Neuron [label="Storage &\nRelease"];

}

Figure 2: Workflow for the AIMS assessment.

In Vivo Microdialysis for Acetylcholine Measurement in Rat Brain

This technique allows for the sampling of neurotransmitters from the extracellular fluid of the brain in awake, freely moving animals.

Protocol:

-

Surgical Implantation of Guide Cannula:

-

Anesthetize the rat and place it in a stereotaxic frame.

-

Expose the skull and drill a small hole at the coordinates corresponding to the brain region of interest (e.g., striatum, hippocampus).

-

Implant a guide cannula and secure it with dental cement.

-

Allow the animal to recover for several days.

-

Microdialysis Probe Insertion and Perfusion:

-

On the day of the experiment, insert a microdialysis probe through the guide cannula into the target brain region.

-

Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a slow, constant rate (e.g., 1-2 µL/min) using a syringe pump.

-

Sample Collection:

-

Collect dialysate samples at regular intervals (e.g., every 20 minutes) into vials.

-

Administration of Deanol:

-

Administer this compound to the animal (e.g., via intraperitoneal injection or oral gavage).

-

Post-Treatment Sample Collection:

-

Continue collecting dialysate samples to measure changes in acetylcholine levels following treatment.

-

Sample Analysis:

```dot

digraph "Microdialysis_Workflow" {

graph [fontname="Arial", fontsize=12];

node [shape=box, style="filled", fontname="Arial", fontsize=10, margin=0.1];

edge [fontname="Arial", fontsize=10];

Start [label="Start Microdialysis", fillcolor="#4285F4", fontcolor="#FFFFFF"];

Surgery [label="Implant Guide Cannula\nin Rat Brain", fillcolor="#F1F3F4", fontcolor="#202124"];

Recovery [label="Recovery Period", fillcolor="#F1F3F4", fontcolor="#202124"];

Probe_Insertion [label="Insert Microdialysis Probe", fillcolor="#FBBC05", fontcolor="#202124"];

Perfusion [label="Perfuse with aCSF", fillcolor="#FBBC05", fontcolor="#202124"];

Baseline_Collection [label="Collect Baseline\nDialysate Samples", fillcolor="#34A853", fontcolor="#FFFFFF"];

Deanol_Admin [label="Administer Deanol", fillcolor="#EA4335", fontcolor="#FFFFFF"];

Post_Treatment_Collection [label="Collect Post-Treatment\nDialysate Samples", fillcolor="#34A853", fontcolor="#FFFFFF"];

Analysis [label="Analyze Acetylcholine\nLevels (HPLC/LC-MS)", fillcolor="#34A853", fontcolor="#FFFFFF"];

End [label="End Experiment", fillcolor="#EA4335", fontcolor="#FFFFFF"];

Start -> Surgery -> Recovery -> Probe_Insertion -> Perfusion -> Baseline_Collection -> Deanol_Admin -> Post_Treatment_Collection -> Analysis -> End;

}

References

- 1. ohsu.edu [ohsu.edu]

- 2. Overview of Brain Microdialysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chromatographyonline.com [chromatographyonline.com]

- 4. Pharmacokinetic Effects of Oral DMAA [ctv.veeva.com]

- 5. shop.personalpowertraining.com [shop.personalpowertraining.com]

- 6. Introduction - NTP Developmental and Reproductive Toxicity Technical Report on the Prenatal Development Studies of Dimethylaminoethanol Bitartrate (CASRN 5988-51-2) in Sprague Dawley (Hsd:Sprague Dawley® SD®) Rats (Gavage Studies) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. The role of dimethylaminoethanol in cosmetic dermatology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

Methodological & Application

Application Notes and Protocols for In Vitro Studies of Deanol Bitartrate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deanol bitartrate, the salt of 2-(dimethylamino)ethanol (DMAE), is a compound that has been investigated for its potential effects on cognitive function and skin health. It is structurally similar to choline and is considered a precursor to the neurotransmitter acetylcholine.[1] In vitro studies are crucial for elucidating the mechanisms of action of this compound at the cellular and molecular levels. These application notes provide detailed protocols for key in vitro assays to assess the biological activity of this compound, along with data presentation tables and diagrams of relevant signaling pathways and experimental workflows.

Data Presentation

The following tables summarize quantitative data from in vitro studies on deanol and related compounds. This information can serve as a reference for designing experiments and interpreting results.

Table 1: Inhibition of Choline Uptake by Deanol